2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide
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Description
2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C18H13FN6OS and its molecular weight is 380.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazolopyrimidines have been found to interact with various targets, including enzymes like carbonic anhydrase and cholinesterase . Phenylacetamides, on the other hand, have been used in the design of drugs targeting a variety of proteins.
Mode of Action
The mode of action of these compounds can vary depending on the specific target. For instance, enzyme inhibitors often work by binding to the active site of the enzyme, preventing it from catalyzing its usual reactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Enzyme inhibitors, for example, could disrupt metabolic pathways or signaling cascades in which the target enzyme plays a role .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic reactions can all influence a compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, an enzyme inhibitor could lead to the accumulation of a substrate or the depletion of a product in the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-6-8-14(9-7-12)25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIBZCKDGZWRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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